Butyl (4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyrimidin-5-yl)acetate
Overview
Description
Butyl (4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyrimidin-5-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties .
Preparation Methods
The synthesis of butyl (4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyrimidin-5-yl)acetate typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. The reaction is carried out in ethanol in the presence of sodium ethoxide, or in DMF with triethylamine or sodium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Butyl (4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aliphatic amines to give the corresponding acetamides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.
Hydrazine Hydrate Reaction: It reacts with hydrazine hydrate to produce 2-hydrazinyl-6-methylpyrimidin-4(3H)-one.
Scientific Research Applications
Butyl (4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyrimidin-5-yl)acetate has several scientific research applications:
Biology and Medicine: Pyrimidine derivatives, including this compound, have shown potential in anticancer, antitubercular, and anti-HIV research.
Industry: The compound may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of butyl (4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyrimidin-5-yl)acetate involves its interaction with molecular targets and pathways related to nucleic acids. Pyrimidine derivatives can interfere with the synthesis and function of nucleic acids, leading to their biological effects .
Comparison with Similar Compounds
Similar compounds to butyl (4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyrimidin-5-yl)acetate include other pyrimidine derivatives such as:
- Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
- 6-Methyl-2-thiouracil
- Thiazolopyrimidines
These compounds share similar structural features and biological activities but may differ in their specific applications and effectiveness.
Properties
IUPAC Name |
butyl 2-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-4-5-16-9(14)6-8-7(2)12-11(17)13-10(8)15/h3-6H2,1-2H3,(H2,12,13,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMWXYKLSXEONF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC1=C(NC(=S)NC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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